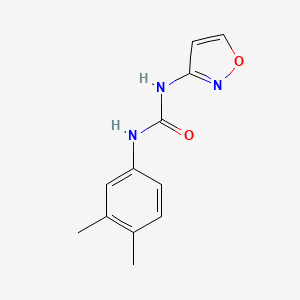
N,N-diallyl-N'-(4-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diallyl-N'-(4-ethoxyphenyl)urea, also known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents in the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, and biting flies. In
作用機序
The exact mechanism of action of N,N-diallyl-N'-(4-ethoxyphenyl)urea is not fully understood. It is believed that this compound works by interfering with the insect's ability to detect and locate a host. This compound may also interfere with the insect's ability to feed or lay eggs.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to affect the activity of certain enzymes in insects, as well as to alter the permeability of their cell membranes. This compound has also been shown to affect the behavior of certain insects, such as reducing their attraction to human skin.
実験室実験の利点と制限
N,N-diallyl-N'-(4-ethoxyphenyl)urea is a widely used insect repellent and has been extensively studied for its effectiveness. However, there are some limitations to its use in lab experiments. This compound can be toxic to certain species of animals, including fish and amphibians. It can also be irritating to human skin and eyes. Additionally, this compound can be difficult to work with in the lab due to its volatility and potential for oxidation.
将来の方向性
There are a number of future directions for research on N,N-diallyl-N'-(4-ethoxyphenyl)urea. One area of interest is the development of more effective and less toxic insect repellents. There is also interest in understanding the mechanisms of action of this compound and other insect repellents in more detail. Additionally, there is interest in studying the ecological and environmental impacts of this compound and other insect repellents. Finally, there is interest in developing new methods for synthesizing this compound and other insect repellents that are more efficient and environmentally friendly.
合成法
N,N-diallyl-N'-(4-ethoxyphenyl)urea is synthesized by reacting ethoxybenzene with thionyl chloride to form 4-ethoxyphenyl chloride, which is then reacted with diethylamine to form N,N-diethyl-4-ethoxybenzeneamine. This compound is then reacted with phosgene to form N,N-diethyl-4-ethoxybenzamide, which is finally reacted with allyl chloride to form this compound.
科学的研究の応用
N,N-diallyl-N'-(4-ethoxyphenyl)urea has been extensively studied for its insect-repellent properties. It is used in a wide range of products, including sprays, lotions, and wipes. This compound has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. It is also effective against a variety of disease-causing organisms, including the West Nile virus, malaria, and Lyme disease.
特性
IUPAC Name |
3-(4-ethoxyphenyl)-1,1-bis(prop-2-enyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-4-11-17(12-5-2)15(18)16-13-7-9-14(10-8-13)19-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUQXLHQCWQQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-{[6-(3-hydroxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5364386.png)
![3-amino-N-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5364389.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-4-methylbenzamide](/img/structure/B5364400.png)
![3-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5364412.png)
![N-(2-cyanophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5364430.png)
![1-[3-oxo-3-(2-pyridin-2-ylpyrrolidin-1-yl)propyl]-1H-1,2,3-benzotriazole](/img/structure/B5364453.png)

![3-({[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5364472.png)
![N-phenyl-5-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5364475.png)

![N-cyclopropyl-1-[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5364485.png)
![N-[3-(4-morpholinyl)propyl]-3-phenyl-2-propen-1-amine dihydrochloride](/img/structure/B5364490.png)

